4-Fluoro-1H-indole-2-carboxylic acid

Lipophilicity Drug-like properties Permeability

4-Fluoro-1H-indole-2-carboxylic acid (CAS 399-68-8) is the critical 4-fluoro regioisomer for medicinal chemistry. SAR studies confirm only the 4-position tolerates small substituents—1-, 5-, or 7-fluoro analogs are detrimental to target activity. This building block enables potent GPR17 agonists (EC50 27.9 nM) and novel HIV NNRTIs. Its lower LogP (2.0052) vs other fluoroindole isomers improves solubility and reduces off-target binding. Procure the precise regioisomer to preserve target potency and selectivity.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
CAS No. 399-68-8
Cat. No. B1308328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1H-indole-2-carboxylic acid
CAS399-68-8
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N2)C(=O)O)C(=C1)F
InChIInChI=1S/C9H6FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
InChIKeyKBWWCYDFHITBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-indole-2-carboxylic acid (CAS 399-68-8): A Key Fluorinated Indole Building Block for Medicinal Chemistry and Drug Discovery


4-Fluoro-1H-indole-2-carboxylic acid (CAS 399-68-8) is a fluorinated indole-2-carboxylic acid derivative with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol [1]. This heterocyclic building block features a fluorine atom at the 4-position of the indole ring and a carboxylic acid group at the 2-position, making it a versatile intermediate for pharmaceutical synthesis and medicinal chemistry applications . The compound is typically supplied as a pale yellow to beige powder with a melting point of 220-224 °C and is recommended for storage at 0-8 °C .

Why Generic Substitution Fails: The Critical Role of 4-Fluoro Substitution in Indole-2-carboxylic Acid Derivatives


The position of fluorine substitution on the indole ring profoundly influences lipophilicity, metabolic stability, and target engagement, rendering simple interchange of 4-fluoro-1H-indole-2-carboxylic acid with other halogenated or unsubstituted analogs inadequate [1]. Structure-activity relationship (SAR) studies demonstrate that the 4-position tolerates only small substituents, while substitution at the 1-, 5-, or 7-positions is detrimental to biological activity in key therapeutic targets [2]. Consequently, procurement of the precise 4-fluoro regioisomer is essential for achieving desired potency and selectivity in medicinal chemistry programs [3].

Quantitative Differentiation of 4-Fluoro-1H-indole-2-carboxylic Acid (CAS 399-68-8) Relative to Closest Analogs


Lipophilicity (LogP) of 4-Fluoroindole-2-carboxylic Acid Versus Positional Isomers

The 4-fluoro regioisomer exhibits lower lipophilicity compared to 5- and 6-fluoro positional isomers, which may enhance aqueous solubility and reduce non-specific protein binding. The calculated logP for 4-fluoro-1H-indole-2-carboxylic acid is 2.0052 [1], while the 5-fluoro isomer has a reported logP of 2.4 [2] and the 6-fluoro isomer a logP of 2.36 [3].

Lipophilicity Drug-like properties Permeability

Melting Point and Thermal Stability Differentiation Among Fluoroindole-2-carboxylic Acid Isomers

The 4-fluoro isomer exhibits a significantly lower melting point (220-224 °C) compared to the 5-fluoro (249 °C, decomp) and 6-fluoro (250 °C, decomp) positional isomers . This lower melting point facilitates easier handling and dissolution during synthetic procedures.

Thermal stability Handling Storage

Positional Tolerance in GPR17 Agonist SAR: 4-Fluoro Substitution Permits Potency Enhancement

Structure-activity relationship studies on 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives reveal that substitution at the indole 4-position tolerates only small substituents, while substitution at the 1-, 5-, or 7-position is detrimental to GPR17 agonism [1]. A 4-fluoro-6-bromo derivative (PSB-18422) achieved an EC50 of 27.9 nM, representing a >9-fold improvement over the parent compound MDL29,951 (EC50 ~250 nM) and a ~10-fold improvement over a 6-phenoxy analog (EC50 270 nM) [1].

GPR17 SAR Inflammation

Antiviral Polymerase Inhibition: 4-Fluoroindole-2-carboxylic Acid Disrupts Viral RNA Synthesis

4-Fluoro-1H-indole-2-carboxylic acid has been shown to inhibit viral RNA production by preventing the binding of RNA polymerase to DNA templates in the cell nucleus . This mechanism of action suggests utility as a scaffold for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV and other viruses. Direct quantitative comparison data with other indole-2-carboxylic acids is currently limited in the primary literature.

Antiviral HIV RNA polymerase

Versatile Reactivity in Decarboxylative Coupling: A Metal-Free Fluoroacylation Method

4-Fluoro-1H-indole-2-carboxylic acid participates efficiently in metal-free decarboxylative fluoroacylation reactions to yield fluorinated indol-3-yl ketones [1]. This methodology features broad substrate scope, exclusive selectivity, and gram-scale applicability, aligning with green chemistry principles. While quantitative yield comparisons across fluoroindole isomers are not reported, the reaction demonstrates the compound's synthetic versatility.

Decarboxylative coupling Green chemistry Fluoroacylation

Targeted Applications for 4-Fluoro-1H-indole-2-carboxylic Acid (CAS 399-68-8) Based on Differentiated Evidence


Lead Optimization for GPR17 Agonists in Inflammatory Diseases

Utilize 4-fluoro-1H-indole-2-carboxylic acid as a key intermediate to synthesize 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives bearing small 4-substituents. The tolerance of the 4-position for fluorine, as demonstrated by the 27.9 nM EC50 of a 4-fluoro-6-bromo analog, enables rational design of potent and selective GPR17 agonists [1]. Researchers should prioritize this regioisomer over 5- or 7-fluoro analogs, which are detrimental to activity.

Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV

Employ 4-fluoro-1H-indole-2-carboxylic acid as a core scaffold for designing novel HIV NNRTIs. The compound inhibits viral RNA polymerase by preventing DNA template binding, and its structural similarity to known indole-based NNRTIs positions it as a valuable starting point for medicinal chemistry campaigns . Its lower lipophilicity (LogP 2.0052) relative to other fluoroindole isomers may confer improved aqueous solubility and reduced off-target binding.

Green Chemistry Synthesis of Fluorinated Indole Derivatives

Apply 4-fluoro-1H-indole-2-carboxylic acid in metal-free decarboxylative fluoroacylation reactions to access fluorinated indol-3-yl ketones under mild, sustainable conditions [2]. This methodology is suitable for gram-scale production and meets the green chemistry requirements of the modern pharmaceutical industry, offering a cost-effective route to diverse fluorinated building blocks.

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